molecular formula C23H24N2O B2382645 1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol CAS No. 439125-64-1

1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol

Cat. No.: B2382645
CAS No.: 439125-64-1
M. Wt: 344.458
InChI Key: FOINBVXLWLHZNX-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol is a complex organic compound with the molecular formula C30H30N2O3 This compound is known for its unique structure, which includes a carbazole moiety linked to a phenylethylamino group through a propanol chain

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole nucleus is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Propanol Chain: The propanol chain is introduced via nucleophilic substitution reactions.

    Incorporation of the Phenylethylamino Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .

Scientific Research Applications

1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. The phenylethylamino group may interact with protein receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol can be compared with similar compounds such as:

These comparisons highlight the unique aspects of this compound, such as its specific interactions and applications in various fields.

Properties

IUPAC Name

1-carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-17(18-9-3-2-4-10-18)24-15-19(26)16-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25/h2-14,17,19,24,26H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINBVXLWLHZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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